molecular formula C7H8N2OS B14625453 methyl (2Z)-N-hydroxypyridine-2-carboximidothioate

methyl (2Z)-N-hydroxypyridine-2-carboximidothioate

Cat. No.: B14625453
M. Wt: 168.22 g/mol
InChI Key: IRFDDIIWSDWXLP-CLFYSBASSA-N
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Description

Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate is a chemical compound with a unique structure that includes a pyridine ring, a hydroxyl group, and a carboximidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-N-hydroxypyridine-2-carboximidothioate typically involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the N-hydroxy derivative. Finally, the addition of methyl iodide results in the formation of the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-N-hydroxypyridine-2-carboximidothioate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-(phenylsulfonyl)-2-propenoate
  • Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate

Uniqueness

Methyl (2Z)-N-hydroxypyridine-2-carboximidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

methyl (2Z)-N-hydroxypyridine-2-carboximidothioate

InChI

InChI=1S/C7H8N2OS/c1-11-7(9-10)6-4-2-3-5-8-6/h2-5,10H,1H3/b9-7-

InChI Key

IRFDDIIWSDWXLP-CLFYSBASSA-N

Isomeric SMILES

CS/C(=N\O)/C1=CC=CC=N1

Canonical SMILES

CSC(=NO)C1=CC=CC=N1

Origin of Product

United States

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